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Introduction
Recainam hydrochloride is a Class Ic antiarrhythmic agent that demonstrates potent

blockade of voltage-gated sodium channels (NaV).[1][2] Its primary mechanism of action

involves a state- and frequency-dependent inhibition of the fast sodium current (INa), which is

crucial for the initiation and propagation of the cardiac action potential.[1] This property makes

Recainam a subject of interest in cardiovascular research and drug development for the

management of arrhythmias.

These application notes provide detailed protocols for conducting electrophysiology studies to

characterize the effects of Recainam hydrochloride on cardiac ion channels, particularly the

NaV1.5 channel, which is predominantly expressed in the heart.[1] The included methodologies

cover whole-cell patch-clamp techniques to investigate tonic and use-dependent block, which

are characteristic features of Class Ic antiarrhythmic drugs.

Mechanism of Action
Recainam exerts its antiarrhythmic effects by binding to and blocking voltage-gated sodium

channels. The blockade is more pronounced at higher frequencies of cardiac stimulation, a

phenomenon known as use-dependence or frequency-dependence.[3] This is attributed to
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Recainam's preferential binding to the open and inactivated states of the sodium channel,

which are more populated during rapid action potential firing, as seen in tachyarrhythmias.[1]

By blocking the influx of sodium ions, Recainam slows the maximum upstroke velocity (Vmax)

of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and

His-Purkinje system.[4] Notably, Recainam has been shown to have a minimal effect on the

action potential duration.[2][3]

Quantitative Data Summary
The following tables summarize the electrophysiological effects of Recainam hydrochloride
based on published literature. It is important to note that specific IC50 values for Recainam on

NaV1.5 channels are not readily available in the public domain.[1] The data presented here are

primarily from studies on isolated cardiac tissues.

Table 1: Effects of Recainam Hydrochloride on Cardiac Action Potential Parameters
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Parameter Species/Tissue
Concentration(
s)

Key Findings Reference(s)

Vmax (Maximum

Upstroke

Velocity)

Rabbit

Ventricular

Papillary Muscle

3 x 10-5 to 3 x

10-4 M

Concentration-

dependent

decrease in

Vmax.

[3]

Canine and

Rabbit

Myocardial

Fibers

10 to 300 µM

Concentration-

and frequency-

dependent

decrease in

Vmax. At 300

µM, Vmax was

reduced by 51%

in ventricular

muscle and 44%

in atrial muscle.

[2]

Action Potential

Duration (APD)

Rabbit

Ventricular

Papillary Muscle

3 x 10-5 to 3 x

10-4 M

No significant

effect on action

potential

duration.

[3]

Canine and

Rabbit

Myocardial

Fibers

Up to 300 µM

No change in

action potential

duration in

ventricular and

atrial muscle. In

Purkinje fibers,

APD at 90%

repolarization

was decreased

by 36% at 300

µM.

[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/pdf/The_Inner_Workings_of_a_Class_Ic_Antiarrhythmic_A_Technical_Guide_to_Pilsicainide_s_Interaction_with_Nav1_5_Channels.pdf
https://pubmed.ncbi.nlm.nih.gov/3351157/
https://www.benchchem.com/pdf/The_Inner_Workings_of_a_Class_Ic_Antiarrhythmic_A_Technical_Guide_to_Pilsicainide_s_Interaction_with_Nav1_5_Channels.pdf
https://pubmed.ncbi.nlm.nih.gov/3351157/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effective

Refractory

Period (ERP)

Canine and

Rabbit

Myocardial

Fibers

Up to 300 µM

Little to no

change in

ventricular and

atrial muscle.

Markedly

reduced in

Purkinje fibers

(34% decrease

at 300 µM).

[2]

Table 2: Use-Dependent Block of Vmax by Recainam Hydrochloride in Rabbit Ventricular

Papillary Muscle

Parameter Concentration
Stimulation
Frequency

Value Reference(s)

Steady-State

Block
10-4 M 1.0 Hz

39.8% reduction

in Vmax
[3]

Rate Constant of

Onset
10-4 M 1.0 Hz

0.17 per action

potential
[3]

Time Constant of

Recovery

(Offset)

10-4 M - 17.2 seconds [3]

Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of

Recainam hydrochloride using the whole-cell patch-clamp technique. These protocols are

designed for use with isolated cardiomyocytes or cell lines heterologously expressing the

NaV1.5 channel (e.g., HEK293 cells).

Protocol 1: Determination of Tonic and Phasic Block of
NaV1.5 Currents
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Objective: To characterize the concentration-dependent tonic and use-dependent (phasic)

block of NaV1.5 channels by Recainam hydrochloride.

Materials:

Isolated cardiomyocytes or HEK293 cells stably expressing NaV1.5.

Recainam hydrochloride stock solution (e.g., 10 mM in DMSO).

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH).[1]

Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with

CsOH).[1]

Patch-clamp amplifier, digitizer, and data acquisition software.

Borosilicate glass pipettes (resistance of 1-3 MΩ when filled with internal solution).

Procedure:

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.

Establish Whole-Cell Configuration:

Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Allow for dialysis of the internal solution into the cell for 3-5 minutes before recording.

Voltage-Clamp Protocol for Tonic Block:

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all

NaV1.5 channels are in the resting state.[5]

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV

increments for 50 ms) to elicit inward sodium currents.[5]
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Maintain a long inter-pulse interval (e.g., 20 seconds) to allow for full recovery from

inactivation and to measure the tonic block.

Voltage-Clamp Protocol for Use-Dependent Block:

From a holding potential of -120 mV, apply a train of short depolarizing pulses (e.g., 20

pulses to -20 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).[1]

Record the peak inward sodium current for each pulse in the train.

Application of Recainam:

After recording baseline currents, perfuse the cell with the external solution containing the

desired concentration of Recainam hydrochloride.

Allow 3-5 minutes for the drug to equilibrate.

Repeat Voltage Protocols: Repeat the voltage protocols for tonic and use-dependent block in

the presence of Recainam.

Data Analysis:

Measure the peak amplitude of the inward sodium current for each voltage step or pulse.

Tonic Block: Calculate the percentage of block by comparing the peak current in the

presence of Recainam to the control current.

Use-Dependent Block: Normalize the peak current of each pulse in the train to the first

pulse. Plot the normalized current against the pulse number to determine the rate and

extent of use-dependent block.

Protocol 2: Determining the Kinetics of Recovery from
Use-Dependent Block
Objective: To measure the time constant for the recovery of NaV1.5 channels from use-

dependent block by Recainam.

Procedure:
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Induce Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses at 5 Hz) in

the presence of Recainam to induce a steady-state block.

Recovery Protocol: Following the pulse train, apply a variable duration recovery interval at a

hyperpolarized potential (e.g., -120 mV).

Test Pulse: After the recovery interval, apply a single test pulse to measure the recovered

current.

Data Analysis: Plot the normalized recovered current as a function of the recovery interval

duration. Fit the data with a single exponential function to determine the time constant of

recovery (τrecovery).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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